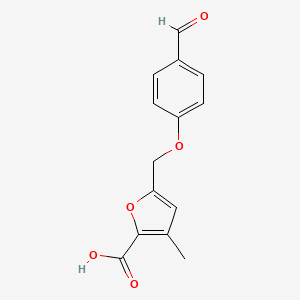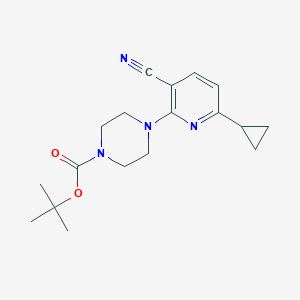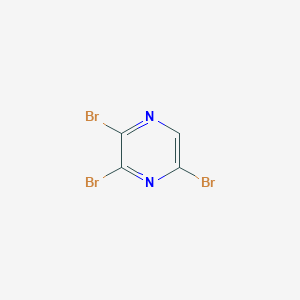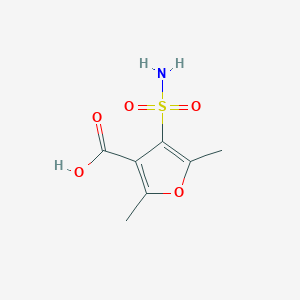
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid
Overview
Description
2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid is an organic compound with the molecular formula C7H9NO5S . It has a molecular weight of 219.22 g/mol . The compound appears as a powder and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12) . The SMILES representation is CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O . Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 442.7±55.0 °C . The compound has a predicted density of 1.498±0.06 g/cm3 . The pKa value is predicted to be 3.93±0.46 .Scientific Research Applications
Catalytic Applications in Synthesis
Research by Khodaei, Alizadeh, and Haghipour (2018) demonstrates the use of 4-carboxybenzyl sulfamic acid functionalized Fe3O4 nanoparticles, which are closely related to 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid, as a catalyst. This catalyst has shown high activity, recoverability, and reusability in the synthesis of furan-2(5H)-one derivatives, highlighting its potential in clean production processes (Khodaei, Alizadeh, & Haghipour, 2018).
Development of Water-Soluble Dyes for Cancer Detection
Pham, Medarova, and Moore (2005) developed a novel water-soluble dye for cancer detection using optical imaging. This dye, closely related to this compound, has shown potential in developing molecular-based beacons for cancer detection, indicating broad applications in medical diagnostics (Pham, Medarova, & Moore, 2005).
Synthesis of Bioactive Compounds
Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) explored the use of carbamoylsulfamic acid, which has structural similarities to this compound, in the synthesis of bioactive compounds. Their research demonstrates the potential of these compounds in industrial applications, especially in the synthesis of pharmaceuticals (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Investigation of Molecular Structures
Kovalskyi, Kinzhybalo, Karpiak, and Marshalok (2011) conducted X-ray diffraction and quantum-chemical analysis of compounds structurally similar to this compound. This research contributes to our understanding of the molecular structures and potential applications of these compounds in various fields, including materials science and chemistry (Kovalskyi et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2,5-dimethyl-4-sulfamoylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-3-5(7(9)10)6(4(2)13-3)14(8,11)12/h1-2H3,(H,9,10)(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWRJNLSEWKOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,5-Dimethyl-4-sulfamoylfuran-3-carboxylic acid (SFC) help identify bacteria producing subclass B1 metallo-β-lactamases?
A: SFC acts as a specific inhibitor of subclass B1 MβLs, which are enzymes produced by certain bacteria that confer resistance to carbapenem antibiotics []. The research describes the development of agar-based disk diffusion tests using SFC. In these tests, SFC's inhibitory action on B1 MβLs allows for the differentiation of bacteria producing these enzymes from those producing other types of carbapenemases. Essentially, the presence of SFC enhances the activity of certain antibiotics against bacteria specifically producing B1 MβLs, enabling their identification in laboratory settings [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Fluorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1438940.png)

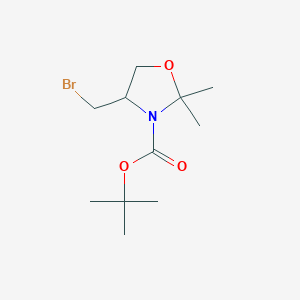
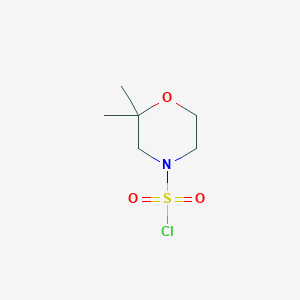
![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)


![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)
